N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety linked to a cyclohexene carboxamide group
Mechanism of Action
Target of Action
The primary targets of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound Similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:
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Formation of the Tetrahydronaphthalene Intermediate: : The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
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Hydroxylation: : The tetrahydronaphthalene intermediate is then hydroxylated to introduce the hydroxyl group at the 2-position. This can be achieved using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) or other suitable oxidizing agents.
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Formation of the Amide Linkage: : The hydroxylated tetrahydronaphthalene is reacted with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the desired amide linkage. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This might include continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
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Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be converted to a halide using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products
Oxidation: Formation of 2-keto-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of N-((2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide.
Substitution: Formation of 2-chloro-1,2,3,4-tetrahydronaphthalene derivatives.
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its structural similarity to certain neurotransmitters.
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Materials Science: : It is explored for use in the development of novel polymers and materials with specific electronic properties.
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Biological Studies: : The compound is used in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.
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Industrial Applications: : It is investigated for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound, known for its use in organic synthesis and as a solvent.
Cyclohex-3-enecarboxamide: A simpler amide that serves as a building block in organic chemistry.
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: A hydroxylated derivative of tetrahydronaphthalene, used in various chemical reactions.
Uniqueness
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual functional groups (hydroxyl and amide) allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(15-7-2-1-3-8-15)19-13-18(21)11-10-14-6-4-5-9-16(14)12-18/h1-2,4-6,9,15,21H,3,7-8,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJAQFBTDBXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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